1-(2-chlorobenzyl)-5-methyl-3,4-dinitro-1H-pyrazole
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Overview
Description
1-(2-chlorobenzyl)-5-methyl-3,4-dinitro-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a 2-chlorobenzyl group, a methyl group, and two nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-5-methyl-3,4-dinitro-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Alkylation: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Benzylation: The 2-chlorobenzyl group can be attached through a benzylation reaction using 2-chlorobenzyl chloride and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chlorobenzyl)-5-methyl-3,4-dinitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-(2-chlorobenzyl)-5-methyl-3,4-dinitro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: Exploration as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as an antimicrobial or anticancer agent.
Industrial Applications: Use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-5-methyl-3,4-dinitro-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: The presence of nitro groups suggests potential involvement in redox reactions, while the chlorobenzyl group may facilitate binding to hydrophobic pockets in target proteins.
Comparison with Similar Compounds
1-(2-chlorobenzyl)-3,4-dinitro-1H-pyrazole: Lacks the methyl group, which may affect its reactivity and biological activity.
1-(2-chlorobenzyl)-5-methyl-1H-pyrazole:
1-(2-chlorobenzyl)-5-methyl-3-nitro-1H-pyrazole: Contains only one nitro group, which may influence its redox behavior and reactivity.
Uniqueness: 1-(2-chlorobenzyl)-5-methyl-3,4-dinitro-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5-methyl-3,4-dinitropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O4/c1-7-10(15(17)18)11(16(19)20)13-14(7)6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTRJOQVUODOKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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